molecular formula C7H7NO2S B2693597 3-(4-Methylthiazol-5-yl)acrylic acid CAS No. 2196246-47-4; 933718-19-5

3-(4-Methylthiazol-5-yl)acrylic acid

Cat. No.: B2693597
CAS No.: 2196246-47-4; 933718-19-5
M. Wt: 169.2
InChI Key: FMNDJJGIDWGPPY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylthiazol-5-yl)acrylic acid is an organic compound with the molecular formula C7H7NO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)acrylic acid typically involves the reaction of 4-methylthiazole with acrylic acid under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-5-yl)acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

3-(4-Methylthiazol-5-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylthiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-5-yl)ethanol
  • 4-Methylthiazole-5-carboxylic acid
  • 2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

3-(4-Methylthiazol-5-yl)acrylic acid is unique due to its specific structure, which combines the thiazole ring with an acrylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDJJGIDWGPPY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2196246-47-4
Record name (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid
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